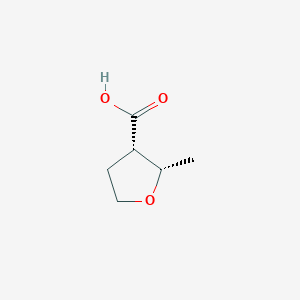![molecular formula C13H12F4N2O B2638660 N-[(1R)-1-cyano-2-methylpropyl]-2-fluoro-5-(trifluoromethyl)benzamide CAS No. 2094027-02-6](/img/structure/B2638660.png)
N-[(1R)-1-cyano-2-methylpropyl]-2-fluoro-5-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1R)-1-cyano-2-methylpropyl]-2-fluoro-5-(trifluoromethyl)benzamide is a synthetic organic compound characterized by its unique chemical structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-cyano-2-methylpropyl]-2-fluoro-5-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2-fluoro-5-(trifluoromethyl)benzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Chiral Center Formation: The chiral center at the 1-position can be introduced using asymmetric synthesis techniques, such as chiral catalysts or chiral auxiliaries.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1R)-1-cyano-2-methylpropyl]-2-fluoro-5-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-[(1R)-1-cyano-2-methylpropyl]-2-fluoro-5-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which N-[(1R)-1-cyano-2-methylpropyl]-2-fluoro-5-(trifluoromethyl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to modulate biological pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-[(1R)-1-cyano-2-methylpropyl]-2-chloro-5-(trifluoromethyl)benzamide
- **N-[(1R)-1-cyano-2-methylpropyl]-2-bromo-5-(trifluoromethyl)benzamide
- **N-[(1R)-1-cyano-2-methylpropyl]-2-iodo-5-(trifluoromethyl)benzamide
Uniqueness
N-[(1R)-1-cyano-2-methylpropyl]-2-fluoro-5-(trifluoromethyl)benzamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-[(1R)-1-cyano-2-methylpropyl]-2-fluoro-5-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F4N2O/c1-7(2)11(6-18)19-12(20)9-5-8(13(15,16)17)3-4-10(9)14/h3-5,7,11H,1-2H3,(H,19,20)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGADNSIUHAGFPN-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)C1=C(C=CC(=C1)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C#N)NC(=O)C1=C(C=CC(=C1)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2638577.png)
![(2E)-4-(dimethylamino)-N-{[2-methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methyl}but-2-enamide](/img/structure/B2638578.png)
![5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide](/img/structure/B2638579.png)
![Methyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B2638581.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-tosylacetamide](/img/structure/B2638585.png)
![N-(4-chlorophenyl)-2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2638586.png)
![4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2638587.png)
![tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate](/img/structure/B2638588.png)
![18,19-dimethoxy-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one](/img/structure/B2638590.png)
![4-Bromophenyl 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2638592.png)
![3-((4-methoxyphenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2638593.png)
![3-[8-(Trifluoromethyl)quinolin-2-yl]propanoic acid](/img/structure/B2638596.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2638597.png)

